RuBi-4AP

Beschreibung

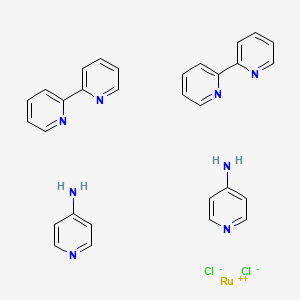

Structure

2D Structure

Eigenschaften

IUPAC Name |

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEGPXUCOGNVKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2N8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RuBi-4AP: A Technical Guide to a Photoactivatable Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

RuBi-4AP is a photoactivatable, or "caged," compound that provides spatiotemporal control over the release of 4-aminopyridine (4-AP), a potent blocker of voltage-gated potassium (Kᵥ) channels. This ruthenium-bipyridine complex offers significant advantages for neuroscience research and drug development by enabling the precise modulation of neuronal excitability. This guide provides a comprehensive overview of this compound, its mechanism of action, photochemical properties, and experimental considerations for its use.

Introduction to this compound

This compound is a water-soluble coordination complex featuring a central ruthenium atom bound to bipyridine ligands and two molecules of 4-aminopyridine.[1][2][3] In its "caged" form, the 4-AP molecules are inactive. Upon illumination with visible light or through two-photon excitation, this compound undergoes photodissociation, releasing the 4-AP molecules and a ruthenium aquo complex.[4][5][6] The released 4-AP is then free to exert its biological effect as a non-selective blocker of voltage-gated potassium channels.[3][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | bis(2,2'-Bipyridine-N,N')bis(4-aminopyridine-N¹) ruthenium(2+) dichloride complex | [3] |

| Molecular Formula | C₃₀H₂₈Cl₂N₈Ru | |

| Molecular Weight | 672.58 g/mol | |

| Appearance | Solid | |

| Solubility | Water soluble | |

| Storage Conditions | -20°C, protected from light, under desiccating conditions |

Mechanism of Action

The mechanism of action of this compound is a two-step process: the light-induced release of 4-aminopyridine (uncaging) and the subsequent blockade of voltage-gated potassium channels by the freed 4-AP.

Photodissociation of this compound (Uncaging)

The uncaging of 4-AP from the this compound complex is initiated by the absorption of a photon. This process can be triggered by either single-photon absorption of visible light or by the near-simultaneous absorption of two lower-energy photons in the near-infrared range.[4][6]

The generally accepted mechanism for the photodissociation of ruthenium-bipyridine complexes involves the following steps[2][8][9]:

-

Excitation: Absorption of a photon promotes an electron from a metal-centered d-orbital to a π* orbital of a bipyridine ligand, forming a metal-to-ligand charge transfer (¹MLCT) excited state.

-

Intersystem Crossing: The singlet MLCT state rapidly undergoes intersystem crossing to a longer-lived triplet MLCT (³MLCT) state.

-

Population of a Dissociative State: The ³MLCT state can thermally populate a dissociative metal-centered (³MC) state.

-

Ligand Dissociation: In the ³MC state, a Ru-N bond is labilized, leading to the dissociation of a 4-aminopyridine ligand. This process is followed by the coordination of a water molecule to the ruthenium center, forming an aquo complex. The second 4-AP ligand can also be released upon further irradiation.

The final byproducts of the photolysis are free 4-aminopyridine and a ruthenium aquo complex.[5][6]

Action of 4-Aminopyridine on Voltage-Gated Potassium Channels

Once released, 4-aminopyridine acts as a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[3][7] These channels are crucial for repolarizing the neuronal membrane after an action potential. By blocking Kᵥ channels, 4-AP broadens the action potential, leading to an increase in neurotransmitter release and enhanced neuronal excitability.

The key aspects of the mechanism of 4-AP action include:

-

Intracellular Binding: 4-AP accesses its binding site from the intracellular side of the channel.

-

Open-Channel Block: It primarily blocks the channel when it is in the open conformation.

-

Trapping: The 4-AP molecule can become trapped within the channel pore when the channel closes.

Photochemical Data

Precise control over the uncaging of this compound requires an understanding of its photochemical properties.

Absorption and Excitation

This compound can be excited by both one-photon and two-photon absorption.

-

One-Photon Excitation: this compound exhibits a broad absorption in the visible spectrum, with a peak around 450-500 nm.[4] This allows for the use of common light sources such as blue lasers and LEDs for uncaging.

-

Two-Photon Excitation: Two-photon uncaging of this compound is typically achieved using near-infrared (NIR) light, with an optimal wavelength around 800 nm.[6][10][11] Two-photon excitation offers superior spatial resolution, deeper tissue penetration, and reduced phototoxicity compared to one-photon excitation.

A summary of the photochemical parameters is provided in Table 2.

| Parameter | Value | Reference(s) |

| One-Photon Excitation λ | ~450-500 nm | [4] |

| Two-Photon Excitation λ | ~800 nm | [6][10][11] |

| Two-Photon Cross-Section (σ₂) | Estimated 0.01 - 0.1 GM at 800 nm | [6] |

| Quantum Yield (Φ) | High (specific value not reported) | [4][12] |

Experimental Protocols

The following provides a general framework for the application of this compound in a research setting. Specific parameters will need to be optimized for the experimental preparation and objectives.

Preparation of this compound Stock Solutions

This compound is water-soluble. Prepare stock solutions in aqueous buffers (e.g., saline, artificial cerebrospinal fluid). Due to its light sensitivity, all handling of this compound solutions should be performed in the dark or under dim red light. Stock solutions should be stored frozen at -20°C and protected from light.

General Protocol for Two-Photon Uncaging in Brain Slices

This protocol is adapted from methodologies for two-photon uncaging of other RuBi compounds in neuronal tissue.[10][11]

-

Slice Preparation: Prepare acute brain slices using standard vibratome sectioning techniques.

-

Incubation and Perfusion: Transfer slices to a recording chamber on a two-photon microscope stage and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF).

-

Bath Application of this compound: Add this compound to the perfusion solution to a final concentration typically in the range of 10-100 µM. Allow for equilibration before starting experiments.

-

Cellular Visualization: Identify and visualize target neurons or regions of interest using appropriate imaging techniques (e.g., differential interference contrast or fluorescence if cells are labeled).

-

Two-Photon Uncaging:

-

Tune a mode-locked Ti:Sapphire laser to the optimal two-photon excitation wavelength for this compound (~800 nm).

-

Focus the laser beam to a small spot on the target area (e.g., a specific neuronal process or cell body).

-

Deliver short pulses of laser light (e.g., 1-10 ms) to trigger the uncaging of 4-AP. Laser power will need to be optimized to achieve the desired biological effect without causing photodamage.

-

-

Electrophysiological or Optical Recording: Record the physiological response to 4-AP uncaging using techniques such as patch-clamp electrophysiology or calcium imaging.

Conclusion

This compound is a valuable tool for the precise optical control of neuronal activity. Its water solubility, visible and near-infrared light sensitivity, and the well-characterized action of its payload, 4-aminopyridine, make it a versatile reagent for a wide range of applications in neuroscience and related fields. Careful consideration of its photochemical properties and optimization of experimental parameters will enable researchers to fully harness the potential of this powerful photoactivatable compound.

References

- 1. Photochemical and Photobiological Activity of Ru(II) Homoleptic and Heteroleptic Complexes Containing Methylated Bipyridyl-type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pitrelab.okstate.edu [pitrelab.okstate.edu]

- 3. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.abcam.com [docs.abcam.com]

RuBi-4AP: A Technical Guide to a Photocaged Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of RuBi-4AP, a caged compound designed for the spatiotemporal control of potassium channel activity. This document details its photophysical and biological characteristics, provides experimental protocols for its synthesis and use, and illustrates key concepts with diagrams.

Core Concepts: Chemical Structure and Properties

This compound is a ruthenium-based caged compound that sequesters the potent voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (4-AP).[1][2] The caging moiety, a ruthenium-bipyridine complex, renders the 4-AP inactive until it is released through photolysis.[1] This allows for precise control over the location and timing of Kv channel blockade, making it a valuable tool in neuroscience research for studying neuronal excitability, synaptic transmission, and signal propagation. This compound is a water-soluble, synthetic compound that is sensitive to light and should be stored in the dark under desiccating conditions.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data

Photophysical Properties

| Property | Value (estimated for this compound) | Reference |

| One-Photon Absorption Max (λmax) | ~450 nm | [3] |

| Molar Extinction Coefficient (ε) at λmax | Data not available | |

| One-Photon Uncaging Quantum Yield (Φu) | High (specific value not available) | [1][4] |

| Two-Photon Absorption Maximum | ~800 nm | [2] |

| Two-Photon Uncaging Action Cross-Section (δu) | Data not available |

Biological Properties of Uncaged 4-Aminopyridine

Upon photolysis, this compound releases 4-aminopyridine, a non-selective blocker of voltage-gated potassium channels. The following table summarizes the inhibitory concentrations (IC50) of 4-AP on various Kv channel subtypes.

| Target | IC50 (μM) | Cell Type/System | Reference |

| Kv1.1 | 147 | CHO cells | |

| Kv1.2 | 399 | Not specified | |

| Kv1.4 | 399 | Not specified | |

| Kv3.1 | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a general procedure for the creation of ruthenium-bipyridine caged amines. This protocol is adapted from the synthesis of similar compounds.

Materials:

-

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)2Cl2])

-

4-Aminopyridine (4-AP)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Acetone

-

Water

-

Argon gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a round-bottom flask, dissolve [Ru(bpy)2Cl2] in a minimal amount of acetone.

-

In a separate flask, dissolve a 2-fold molar excess of 4-aminopyridine in water.

-

Add the 4-aminopyridine solution to the [Ru(bpy)2Cl2] solution.

-

To this mixture, add a 2-fold molar excess of AgOTf dissolved in acetone. This will precipitate AgCl.

-

Stir the reaction mixture under an argon atmosphere at room temperature for 24-48 hours, protected from light.

-

After the reaction is complete, filter the mixture to remove the AgCl precipitate.

-

The filtrate, containing the this compound complex, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of acetonitrile in dichloromethane).

-

The final product should be characterized by NMR spectroscopy and mass spectrometry.

Photochemical Uncaging of this compound

The following protocol provides a general framework for the uncaging of this compound in a biological preparation, such as neuronal cultures or brain slices.

Materials:

-

This compound stock solution (e.g., 10 mM in water)

-

Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer

-

Light source for one-photon (e.g., 450-480 nm LED or laser) or two-photon (e.g., Ti:Sapphire laser tuned to ~800 nm) excitation

-

Microscope equipped for photostimulation

-

Electrophysiology or imaging setup for monitoring neuronal activity

Procedure:

-

Prepare the biological sample (e.g., brain slice) and place it in the recording chamber of the microscope, continuously perfused with aCSF.

-

Bath-apply this compound to the preparation at a final concentration typically ranging from 10 to 100 μM. Allow for equilibration.

-

Position the light source to illuminate the specific region of interest (e.g., a single neuron or a small population of synapses).

-

Deliver a brief light pulse to uncage the 4-AP. The duration and intensity of the light pulse will need to be optimized for the specific experimental setup and desired concentration of uncaged 4-AP.

-

Record the physiological response (e.g., changes in membrane potential, action potential firing, or intracellular calcium levels) following photostimulation.

Below is a diagram illustrating the experimental workflow for uncaging this compound.

Caption: Experimental workflow for this compound uncaging.

Signaling Pathways

The primary mechanism of action of the uncaged 4-aminopyridine is the blockade of voltage-gated potassium channels. This leads to a prolongation of the action potential duration and an increase in neurotransmitter release. These initial events can trigger a cascade of downstream signaling pathways.

One important consequence of increased neuronal activity is the influx of calcium (Ca2+) through voltage-gated calcium channels. This rise in intracellular Ca2+ can activate various signaling molecules, including the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[1] Dephosphorylated NFAT can then translocate to the nucleus and regulate the expression of target genes.

Furthermore, sustained neuronal hyperactivity induced by 4-AP has been shown to upregulate the expression of the RE1-Silencing Transcription factor (REST), a master regulator of neuronal gene expression. This suggests that 4-AP can induce long-term changes in neuronal function through transcriptional regulation.

The following diagram illustrates the signaling pathway initiated by the uncaging of this compound.

Caption: Signaling pathway of uncaged 4-AP.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to RuBi-4AP: Synthesis, Chemical Profile, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

RuBi-4AP is a ruthenium-bipyridine caged compound designed for the spatiotemporal control of 4-aminopyridine (4-AP) delivery. As a photoactivated potassium (K+) channel blocker, it offers precise modulation of neuronal excitability. This document provides a comprehensive overview of the synthesis of this compound, its detailed chemical and photophysical characteristics, and protocols for its experimental application.

Introduction

4-Aminopyridine (4-AP) is a well-characterized blocker of voltage-gated potassium (Kv) channels. Its application in neuroscience research is widespread, primarily to increase neurotransmitter release and enhance neuronal excitability by prolonging action potentials. However, systemic application of 4-AP lacks spatial and temporal specificity. To overcome this limitation, this compound was developed as a "caged" form of 4-AP. The ruthenium-bipyridine complex renders the 4-AP molecule inactive until it is liberated through photoactivation. This allows for precise, light-controlled release of 4-AP in specific locations and at desired times, making it a powerful tool for studying neural circuits and cellular excitability. This compound is water-soluble and can be activated by both one-photon (visible light) and two-photon (near-infrared light) excitation, the latter offering enhanced spatial resolution in scattering tissue.[1][2][3]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor complex, cis-bis(2,2'-bipyridine)dichlororuthenium(II), followed by the substitution of the chloride ligands with 4-aminopyridine.

Synthesis of cis-Ru(bpy)₂Cl₂

The precursor, cis-Ru(bpy)₂Cl₂, is synthesized from ruthenium(III) chloride trihydrate.

-

Ruthenium(III) chloride trihydrate (1.00 g, 3.8 mmol), 2,2'-bipyridine (1.19 g, 7.6 mmol), and lithium chloride (1.08 g) are added to 7 mL of N,N-dimethylformamide (DMF).

-

The mixture is refluxed with magnetic stirring for 8 hours.

-

After cooling to room temperature, 32 mL of acetone is added to the reaction mixture.

-

The mixture is then cooled to 0°C to facilitate precipitation.

-

The resulting black crystalline solid is collected by filtration.

-

The solid is washed sequentially with three 10 mL portions of water and three 10 mL portions of diethyl ether.

-

The final product is dried under suction.[4]

Synthesis of [Ru(bpy)₂(4-AP)₂]Cl₂ (this compound)

The final product, this compound, is synthesized by the reaction of cis-Ru(bpy)₂Cl₂ with 4-aminopyridine.

-

cis-Ru(bpy)₂Cl₂·2H₂O (100 mg, 0.19 mmol) and 4-aminopyridine (100 mg, 1.06 mmol) are dissolved in a 1:1 (v/v) mixture of ethanol and water.

-

The solution is refluxed for 5 hours.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting solid is redissolved in a minimal amount of ethanol.

-

The product is precipitated by the addition of diethyl ether.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Chemical Characteristics

This compound is a water-soluble, red solid.[3] Its key chemical and photophysical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | bis(2,2'-Bipyridine-N,N')bis(4-aminopyridine-N¹)ruthenium(2+) dichloride | [1] |

| Alternative Names | Rubi-4-aminopyridine | [1] |

| CAS Number | 851956-02-0 | [1] |

| Molecular Formula | C₃₀H₂₈Cl₂N₈Ru | [1] |

| Molecular Weight | 672.58 g/mol | [1] |

| Appearance | Red solid | [3] |

| Solubility | Water soluble (20.18 mg/mL) | [2] |

| Storage | Store at -20°C, protect from light | [1] |

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Absorption Maximum (λₘₐₓ) | ~465 nm | Aqueous solution | [3] |

| One-Photon Uncaging Wavelength | Visible light (e.g., 473 nm) | Aqueous solution | [3] |

| Two-Photon Uncaging Wavelength | ~800 nm | Aqueous solution | [3] |

| Quantum Yield (Φ) | ~0.03 | Irradiated at 365 nm in aqueous solution | [3] |

| Two-Photon Absorption Cross-Section (δ) | 0.01-0.1 GM | at 800 nm | [3] |

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is based on the light-induced release of 4-aminopyridine. The ruthenium-bipyridine complex serves as a photolabile protecting group. Upon absorption of a photon, the complex undergoes a metal-to-ligand charge transfer (MLCT) transition, which leads to the heterolytic cleavage of the ruthenium-nitrogen bond, releasing a 4-aminopyridine molecule. The freed 4-AP then acts on its biological target: voltage-gated potassium (Kv) channels. By blocking these channels, 4-AP broadens the action potential, which in turn enhances calcium influx at the presynaptic terminal and increases the probability of neurotransmitter release.

Caption: Signaling pathway of this compound action.

Experimental Protocols

One-Photon Uncaging of this compound

This protocol describes the general procedure for releasing 4-AP from this compound using a single-photon light source.

-

This compound stock solution (e.g., 10 mM in water)

-

Biological preparation (e.g., neuronal culture or brain slice)

-

Microscope equipped with a suitable light source (e.g., 473 nm laser or LED) and objective

-

Data acquisition system for recording biological responses (e.g., electrophysiology setup)

-

Prepare the biological sample and perfuse with artificial cerebrospinal fluid (aCSF) or appropriate buffer.

-

Bath-apply this compound to the sample at a final concentration of 10-100 µM.

-

Allow the compound to equilibrate for several minutes.

-

Identify the target cell or region of interest using the microscope.

-

Deliver a pulse of visible light (e.g., 473 nm) to the target area. The duration and power of the light pulse should be optimized to achieve the desired biological effect while minimizing phototoxicity.

-

Record the physiological response (e.g., changes in membrane potential, firing rate, or synaptic currents).

Caption: Workflow for one-photon uncaging of this compound.

Two-Photon Uncaging of this compound

This protocol provides a higher spatial resolution for 4-AP release, which is particularly useful for targeting subcellular compartments like individual dendritic spines.

-

This compound stock solution (e.g., 10 mM in water)

-

Biological preparation

-

Two-photon microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser tuned to ~800 nm)

-

Data acquisition system

-

Prepare and mount the biological sample on the two-photon microscope stage.

-

Bath-apply this compound at a final concentration of 100-300 µM.

-

Identify the target subcellular structure (e.g., a dendritic spine) using the imaging capabilities of the microscope.

-

Park the focused NIR laser beam at the target location.

-

Deliver short pulses of laser light (e.g., 1-10 ms duration, 80 MHz repetition rate) to uncage this compound. The average laser power should be carefully calibrated to elicit a response without causing photodamage.

-

Record the resulting biological signal (e.g., excitatory postsynaptic potential or calcium transient).

Caption: Workflow for two-photon uncaging of this compound.

Conclusion

This compound is a valuable tool for neuroscientists and pharmacologists, enabling the precise optical control of potassium channel blockade. Its synthesis is achievable in a standard chemistry laboratory, and its favorable photophysical properties, including water solubility and one- and two-photon sensitivity, make it suitable for a wide range of experimental paradigms. The detailed protocols and data presented in this guide are intended to facilitate the adoption and effective use of this powerful photoactivatable compound in research and drug development.

References

An In-depth Technical Guide to RuBi-4AP for Studying Voltage-Gated Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of RuBi-4AP, a photoactivatable "caged" compound, and its application in the precise study of voltage-gated potassium (Kv) channels. This compound offers unparalleled spatiotemporal control over the delivery of its active component, 4-aminopyridine (4-AP), a broad-spectrum Kv channel blocker. This allows for targeted investigations into the role of these channels in cellular excitability, synaptic transmission, and signal propagation.

Core Concepts: Caged Compounds and Photopharmacology

Caged compounds are molecules that are rendered biologically inactive by a photolabile protecting group.[1] Upon illumination with a specific wavelength of light, this "cage" is cleaved, releasing the active molecule in a process known as uncaging. This technique allows researchers to control the timing and location of drug application with high precision, overcoming the limitations of traditional pharmacological methods. This compound utilizes a ruthenium-bipyridine complex as its photosensitive cage, which can be cleaved by both one-photon (visible light) and two-photon (infrared light) excitation.

Mechanism of Action: From Inert Precursor to Potent Blocker

Initially, this compound is inert and does not interact with Kv channels. When exposed to an appropriate light source, the ruthenium-based cage absorbs photons, leading to the rapid release of 4-aminopyridine (4-AP). 4-AP is a well-characterized, non-selective blocker of a wide range of voltage-gated potassium channels. It is thought to cross the cell membrane in its uncharged form and then act on the intracellular side of the channel in its ionized state. By physically occluding the pore of the Kv channel, 4-AP prevents the efflux of potassium ions, which is crucial for the repolarization phase of the action potential. This blockade leads to membrane depolarization, an increase in the duration of action potentials, and enhanced neurotransmitter release.

Quantitative Data: Photochemical Properties and Kv Channel Inhibition

The effectiveness of this compound as a research tool is defined by its photochemical properties and the pharmacological profile of the uncaged 4-AP.

Photochemical Properties of RuBi-Caged Compounds

| Property | Typical Value for RuBi Compounds | Wavelength | Notes |

| One-Photon Excitation | Visible (Blue-Green) | ~450-500 nm | Allows for the use of less phototoxic visible light compared to UV-sensitive cages. |

| Two-Photon Excitation | Infrared | ~740-820 nm | Enables deeper tissue penetration and sub-micron spatial resolution. |

| Quantum Yield (Φ) | ~0.09 (for RuBi-GABA) | 447 nm | Represents the efficiency of photon absorption to uncaging events. |

| Two-Photon Cross-Section (δ) | 0.01-0.1 GM (estimated for this compound) | 800 nm | A measure of the efficiency of simultaneous absorption of two photons. |

Inhibition of Voltage-Gated Potassium Channels by 4-Aminopyridine (4-AP)

The uncaged 4-AP acts as a potent, albeit non-selective, blocker of various Kv channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of 4-AP for several key Kv channels.

| Kv Channel Subtype | IC50 (µM) | Cell Type | Reference |

| Kv1.1 | 147 | Chinese Hamster Ovary (CHO) cells | [2] |

| Kv1.1 | 242 | Not Specified | [3] |

| Kv1.2 | 230 | CHO cells | |

| Kv1.2 | 399 | Not Specified | [3] |

| Kv1.4 | 399 | Not Specified | [3] |

| Fast Kv Current | 400 | Human iPSC-derived Dopaminergic Neurons | [3] |

| Delayed Rectifier Kv Current | 2000 | Human iPSC-derived Dopaminergic Neurons | [3] |

| Shaker Channel | 200-350 (voltage-dependent) | Not Specified | [4] |

It is important to note that 4-AP can also have complex effects on other channels, such as enhancing Kv7.4 currents at certain concentrations.

Experimental Protocols

The following are generalized protocols for the use of this compound in electrophysiological studies. Specific parameters may need to be optimized for individual experimental preparations.

One-Photon Uncaging of this compound

This protocol is suitable for experiments where broad illumination of a region of interest is sufficient.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in distilled water or your desired experimental buffer to create a stock solution (e.g., 10 mM).

-

Protect the stock solution from light by wrapping the vial in aluminum foil and storing it at -20°C.

2. Loading of this compound:

-

For brain slice or cell culture experiments, bath apply this compound at a final concentration of 100 µM in artificial cerebrospinal fluid (aCSF) or the appropriate recording solution.

-

Allow the tissue or cells to incubate in the this compound solution for at least 15-20 minutes before commencing uncaging experiments.

3. Electrophysiological Recording:

-

Obtain a stable whole-cell patch-clamp recording from the neuron of interest.

-

Record baseline neuronal activity before uncaging.

4. Uncaging Procedure:

-

Use a light source capable of delivering light in the blue-green spectrum (e.g., a 473 nm or 480 nm laser or LED).

-

Deliver a brief pulse of light (e.g., 10-100 ms) to the area of interest through the microscope objective.

-

The power of the light source should be adjusted to achieve the desired level of Kv channel blockade without causing photodamage. Start with low power and gradually increase it while monitoring the cell's health and response.

5. Data Acquisition and Analysis:

-

Record the changes in membrane potential, firing rate, or synaptic currents following uncaging.

-

Compare the post-uncaging activity to the baseline to determine the effect of Kv channel blockade.

Two-Photon Uncaging of this compound

This protocol is ideal for experiments requiring high spatial resolution, such as targeting individual dendritic spines or subcellular compartments.

1. Preparation of this compound Solution:

-

Prepare a stock solution as described for one-photon uncaging.

-

The final concentration of this compound in the recording solution may need to be higher than for one-photon uncaging, typically in the range of 300 µM.

2. Loading and Electrophysiology:

-

Follow the same procedures for loading and obtaining electrophysiological recordings as in the one-photon protocol.

3. Two-Photon Uncaging Setup:

-

A two-photon laser scanning microscope equipped with a Ti:Sapphire laser is required.

-

Tune the laser to a wavelength between 740 nm and 820 nm.

4. Uncaging Procedure:

-

Identify the specific subcellular location for uncaging (e.g., a dendritic spine head).

-

Deliver a short train of laser pulses (e.g., 1-10 pulses of 1-4 ms duration) to the target location.

-

The laser power at the sample should be carefully calibrated to be in the range of 10-30 mW to achieve efficient uncaging without causing photodamage.

5. Data Acquisition and Analysis:

-

Record and analyze the physiological responses with high temporal resolution to capture the localized effects of Kv channel blockade.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Kv Channel Blockade by Uncaged 4-AP

Caption: Signaling cascade initiated by the uncaging of this compound.

Experimental Workflow for this compound Uncaging in Electrophysiology

Caption: A typical workflow for an electrophysiology experiment using this compound.

References

Introduction: Precision Neuromodulation with Light

An In-depth Technical Guide to the Application of RuBi-4AP in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience, the ability to manipulate neuronal activity with high spatiotemporal precision is paramount. Caged compounds, molecules whose biological activity is masked by a photolabile protecting group, have emerged as powerful tools for achieving this control. Upon illumination, the "cage" is cleaved, releasing the active molecule at a precise time and location. This compound is a water-soluble, ruthenium-bipyridine based caged compound that liberates the potent voltage-gated potassium (Kᵥ) channel blocker, 4-aminopyridine (4-AP), upon excitation with visible or near-infrared (NIR) light.[1][2][3] This technology offers a significant advantage over traditional methods of drug application, enabling researchers to investigate the role of specific ion channels in neuronal computation, circuit function, and disease states with unparalleled accuracy.

The ruthenium-based caging strategy is particularly advantageous as it can be triggered by one-photon excitation with visible light (e.g., blue-green light) or, more powerfully, by two-photon excitation with NIR light.[1][4] Two-photon absorption confines the uncaging event to a femtoliter-sized focal volume, allowing for the stimulation of single cells or even subcellular compartments like individual dendritic spines, deep within light-scattering brain tissue.[5][6] This guide provides a comprehensive overview of this compound, its mechanism of action, photophysical properties, and detailed protocols for its application in neuroscience research.

Mechanism of Action: From Photon to Action Potential

The utility of this compound stems from the well-characterized action of its payload, 4-aminopyridine.

-

Photon Absorption & Uncaging: The process begins when a photon (or two photons in the NIR range) of sufficient energy is absorbed by the ruthenium complex of this compound. This absorption triggers a rapid (nanosecond-scale) heterolytic cleavage of the metal-ligand bond, releasing the 4-aminopyridine molecule.[7][8]

-

Potassium Channel Blockade: Once uncaged, 4-AP acts as a non-selective blocker of voltage-gated potassium channels.[3][9][10] In neurons, these channels are crucial for the repolarization phase of the action potential, allowing potassium ions to efflux and return the membrane potential to its resting state.

-

Action Potential Broadening: By blocking these Kᵥ channels, 4-AP impedes the repolarization process. This leads to a significant prolongation of the action potential duration, primarily by flattening the falling slope of the waveform.[11][12]

-

Enhanced Neurotransmitter Release: The prolonged depolarization of the presynaptic terminal keeps voltage-gated calcium channels open for a longer period. The resulting increase in calcium influx significantly enhances the release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[11] This ultimately leads to an increase in neuronal excitability and can induce burst firing.

The following diagram illustrates the signaling pathway initiated by the photoactivation of this compound.

Quantitative Data and Photophysical Properties

| Property | Value | Wavelength | Compound | Reference |

| One-Photon Absorption (λₘₐₓ) | ~450 nm | Visible Spectrum | RuBi-Complexes | [1][13] |

| Two-Photon Excitation (λₘₐₓ) | ~800 nm | Near-Infrared | RuBi-Glutamate | [9][13] |

| Quantum Yield (Φᵤ) | ~0.09 | Visible Spectrum | RuBi-GABA | [7] |

| Two-Photon Uncaging Cross-Section (δᵤ) | 0.14 GM | 800 nm | RuBi-Glutamate | [13] |

| Release Kinetics | Nanoseconds | - | RuBi-Complexes | [7] |

Note: 1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹.

One study demonstrated a significant increase in neuronal firing upon this compound uncaging.

| Condition | Mean Spike Frequency (Hz) |

| Control | 0.23 ± 0.12 |

| This compound (100 µM) pre-illumination | 0.39 ± 0.16 |

| During Blue Light (480 nm) Illumination | 2.9 ± 2.1 |

| 10 min after Washout | 0.74 ± 0.36 |

Experimental Protocols

Successful application of this compound requires careful preparation of biological samples and precise configuration of the optical and recording equipment. The following sections provide detailed methodologies for acute brain slice preparation and a generalized protocol for two-photon uncaging combined with electrophysiology.

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from standard methods for preparing viable brain slices for electrophysiology and imaging.[2][10][14]

Solutions Required:

-

Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂·4H₂O, and 10 mM MgSO₄·7H₂O. pH adjusted to 7.3–7.4 with HCl.

-

Artificial Cerebrospinal Fluid (aCSF, carbogenated): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose.

Procedure:

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) deeply with an approved anesthetic. Perform a transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG slicing solution until the brain is cleared of blood.

-

Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG solution.

-

Slicing: Mount the brain onto the stage of a vibratome (vibrating microtome). Submerge the brain in the ice-cold, carbogenated NMDG solution. Cut coronal or sagittal slices at a desired thickness (typically 250-350 µm).

-

Recovery: Transfer the slices to a recovery chamber containing NMDG slicing solution heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for 10-15 minutes.

-

Incubation: Transfer the slices to an incubation chamber containing carbogenated aCSF at room temperature. Allow slices to rest for at least 1 hour before starting experiments.

Protocol 2: Two-Photon Uncaging of this compound and Whole-Cell Recording

This protocol describes how to photorelease 4-AP in a targeted neuron within a brain slice while recording its electrical activity.[11][15][16][17]

Equipment:

-

Two-photon laser scanning microscope with a tunable NIR laser (e.g., Ti:Sapphire).

-

Water-immersion objective with high numerical aperture (e.g., 40x or 60x).

-

Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.

-

Perfusion system for delivering aCSF and this compound.

Procedure:

-

Slice Transfer: Transfer a recovered brain slice to the recording chamber on the microscope stage. Continuously perfuse with carbogenated aCSF (1.5-2 mL/min).

-

Target Neuron Identification: Using differential interference contrast (DIC) or fluorescence (if using a transgenic line), identify a target neuron.

-

Patch-Clamp Recording:

-

Pull a borosilicate glass pipette (3-7 MΩ resistance) and fill it with an appropriate internal solution (e.g., K-Gluconate based).

-

Approach the target neuron with the pipette and establish a giga-ohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Switch to current-clamp mode to monitor the neuron's membrane potential and firing activity.

-

-

This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM). Allow the solution to equilibrate in the chamber for several minutes.

-

Two-Photon Uncaging:

-

Tune the laser to the optimal two-photon excitation wavelength (e.g., ~800 nm).

-

Position the laser spot adjacent to the soma or a specific dendrite of the recorded neuron.

-

Deliver a short laser pulse (e.g., 1-10 ms duration, 10-30 mW power at the sample) to uncage this compound.

-

Record the resulting change in membrane potential and action potential firing.

-

-

Data Analysis: Analyze the electrophysiological recordings to quantify the effect of 4-AP release on neuronal excitability, such as changes in firing rate, action potential width, and synaptic responses.

The diagram below outlines the general workflow for a this compound uncaging experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. health.uconn.edu [health.uconn.edu]

- 3. Two-photon uncaging of neurochemicals using inorganic metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. frontiersin.org [frontiersin.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Photostimulation and Whole-Cell Patch Clamp Recordings of Neurons in Mouse Hippocampal Slices [jove.com]

- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 13. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]

- 15. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Unveiling Neuronal Dynamics: A Technical Guide to 4-Aminopyridine Release from RuBi-4AP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of 4-aminopyridine (4-AP) release from its photo-activatable precursor, RuBi-4AP. By providing precise spatiotemporal control over the delivery of 4-AP, a potent potassium channel blocker, this compound serves as an invaluable tool for investigating neuronal excitability, synaptic transmission, and complex signaling pathways. This document details the underlying mechanisms, experimental protocols, and downstream consequences of light-induced 4-AP release, offering a comprehensive resource for researchers in neuroscience and drug development.

Introduction to this compound and 4-Aminopyridine

4-Aminopyridine (4-AP) is a non-selective inhibitor of voltage-gated potassium (Kv) channels.[1] By blocking these channels, 4-AP prolongs the repolarization phase of the action potential, leading to an increase in neurotransmitter release at presynaptic terminals.[2][3] This property makes it a powerful tool for studying synaptic function and a therapeutic agent for conditions like multiple sclerosis, where it can enhance conduction in demyelinated axons.[4]

This compound is a "caged" form of 4-AP, rendering it biologically inactive until it is "uncaged" by light.[5] This ruthenium-based compound is water-soluble and can be excited by visible wavelengths, including two-photon excitation, which allows for highly localized release of 4-AP in three-dimensional space with minimal photodamage to surrounding tissue.[6][7][8] The uncaging of RuBi compounds is known to be rapid and efficient, with related compounds like RuBi-Glutamate having a functional two-photon cross-section of 0.14 GM and an estimated two-photon uncaging cross-section for this compound in the range of 0.01 to 0.1 GM at 800 nm.[9][10]

Quantitative Data on 4-AP Effects

The release of 4-AP from this compound elicits a range of quantifiable physiological effects on neurons. The following tables summarize key quantitative data from studies on the impact of 4-AP on synaptic transmission.

| Parameter | Control | 4-AP (200 µM) | Reference |

| fEPSP Initial Slope | 100% | 225.6 ± 23.8% | [11] |

| NMDA-mediated fEPSP | 100% | 177.4 ± 20.1% | [11] |

| AMPA-mediated fEPSP | 100% | 142.3 ± 18.9% | [11] |

| mEPSC Frequency | 100% | 324.2 ± 25.4% | [11] |

| mIPSC Frequency | 100% | 287.3 ± 36.3% | [11] |

| Paired-Pulse Facilitation Ratio | 1.62 ± 0.16 | 0.61 ± 0.15 | [11] |

| Table 1: Effects of 4-Aminopyridine on Field Excitatory Postsynaptic Potentials (fEPSPs) and Miniature Postsynaptic Currents (mPSCs/mIPSCs) in rat hippocampal slices. |

| Parameter | Control | 4-AP (200 µM) | Reference |

| GABA-induced Current | 100% | 68.2 ± 15.5% | [11] |

| NMDA-induced Current | 100% | 155.3 ± 17.8% | [11] |

| AMPA-induced Current | 100% | 94.2 ± 15.6% | [11] |

| Table 2: Postsynaptic Effects of 4-Aminopyridine on Ligand-Gated Ion Channels in dissociated hippocampal pyramidal cells. |

Signaling Pathways Modulated by 4-AP Release

The release of 4-AP initiates a cascade of intracellular signaling events. The primary mechanism of action, the blockade of Kv channels, leads to membrane depolarization and increased intracellular calcium, which in turn activates various downstream pathways.

Presynaptic Mechanisms and Neurotransmitter Release

The blockade of presynaptic Kv channels by 4-AP prolongs the action potential duration. This extended depolarization enhances the influx of Ca²⁺ through voltage-gated calcium channels (VGCCs), leading to a significant increase in the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters.[2][12]

Postsynaptic Signaling Cascades

The increased neurotransmitter release triggers postsynaptic signaling pathways. Notably, the enhanced glutamatergic transmission leads to the activation of NMDA receptors, which are critical for synaptic plasticity. This can subsequently activate the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, a key regulator of gene expression and long-term changes in synaptic strength.[11][13] Furthermore, there is evidence suggesting the involvement of Orai1-mediated store-operated calcium entry and TGF-β signaling in modulating neuronal responses, although their direct link to 4-AP's effects is an area of ongoing research.[14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the uncaging of this compound and the subsequent analysis of its effects.

Preparation of Acute Brain Slices

This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[1][3][6][18]

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based artificial cerebrospinal fluid (aCSF).

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-aCSF. Cut coronal or sagittal slices (typically 300 µm thick) using a vibratome.

-

Recovery: Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes. Subsequently, transfer the slices to a holding chamber with standard aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Two-Photon Uncaging of this compound and Patch-Clamp Recording

This protocol outlines the procedure for combining two-photon uncaging with whole-cell patch-clamp electrophysiology.[4][19][20][21]

-

Slice Preparation: Prepare acute brain slices as described in Protocol 4.1.

-

Patch-Clamp Setup: Transfer a slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics, a two-photon laser, and an electrophysiology rig. Continuously perfuse the slice with oxygenated aCSF.

-

Cell Targeting and Recording: Using IR-DIC, identify and target a neuron of interest. Obtain a whole-cell patch-clamp recording in either voltage-clamp or current-clamp mode.

-

This compound Application: Bath-apply this compound at a suitable concentration (e.g., 100-200 µM) to the recording chamber.

-

Two-Photon Uncaging: Use a Ti:Sapphire laser tuned to approximately 800 nm to deliver short pulses of light to a specific region of interest (e.g., a dendritic spine or an axonal bouton).

-

Data Acquisition: Record the electrophysiological response of the neuron before, during, and after the uncaging event.

Calcium Imaging During this compound Uncaging

This protocol describes how to combine calcium imaging with the uncaging of this compound to visualize changes in intracellular calcium concentration.[22][23][24]

-

Indicator Loading: Load the target neuron with a fluorescent calcium indicator (e.g., Fluo-4 or GCaMP) via the patch pipette during whole-cell recording or by bulk loading.

-

Imaging Setup: Use a confocal or two-photon microscope to visualize the calcium indicator fluorescence.

-

Baseline Imaging: Acquire a baseline fluorescence image or time-series before uncaging.

-

Uncaging and Imaging: Simultaneously trigger the uncaging light pulse and the image acquisition to capture the change in fluorescence in response to 4-AP release.

-

Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium transient.

Conclusion

This compound provides an exceptional level of control for studying the multifaceted effects of 4-aminopyridine on neuronal function. The ability to precisely deliver this potassium channel blocker in space and time opens up new avenues for dissecting complex neural circuits and understanding the molecular mechanisms underlying synaptic plasticity and neuronal excitability. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments that will further illuminate the intricate workings of the nervous system.

References

- 1. digitalcommons.providence.org [digitalcommons.providence.org]

- 2. Ru(II) Polypyridyl Complexes as Photocages for Bioactive Compounds Containing Nitriles and Aromatic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repression of a Potassium Channel by Nuclear Hormone Receptor and TGF-β Signaling Modulates Insulin Signaling in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]

- 6. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 7. docs.abcam.com [docs.abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protection by NMDA receptor antagonists against seizures induced by intracerebral administration of 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminopyridine-induced epileptogenesis depends on activation of mitogen-activated protein kinase ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repression of a Potassium Channel by Nuclear Hormone Receptor and TGF-β Signaling Modulates Insulin Signaling in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of the store‐operated calcium entry channel Orai1 in cultured rat hippocampal synapse formation and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Orai-mediated calcium entry determines activity of central dopaminergic neurons by regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Orai-mediated calcium entry determines activity of central dopaminergic neurons by regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. precisionary.com [precisionary.com]

- 19. Ex vivo mouse brain patch clamp recordings combined with uncaging and optogenetic stimulation [protocols.io]

- 20. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio.fsu.edu [bio.fsu.edu]

- 22. Combining calcium imaging with other optical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RuBi-4AP for Investigating Synaptic Transmission and Plasticity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of RuBi-4AP, a caged compound that has emerged as a powerful tool for the precise spatiotemporal control of neuronal activity. By releasing the potent potassium (K+) channel blocker 4-aminopyridine (4-AP) upon photostimulation, this compound allows for targeted investigations into the roles of voltage-gated potassium channels in synaptic transmission and plasticity.

Core Concepts and Mechanism of Action

This compound is a water-soluble compound based on ruthenium photochemistry.[1][2][3] The core principle behind its utility is "caging," where the bioactive molecule, 4-AP, is rendered inert by being chemically bound to a photolabile ruthenium complex. This "cage" is exceptionally stable in physiological conditions and in the dark, preventing any unintended effects of 4-AP.[1]

Upon illumination with visible light (around 450-500 nm) or through two-photon excitation with infrared light, the ruthenium complex absorbs photons, leading to the rapid cleavage of the bond holding 4-AP.[4][5][6] This "uncaging" process releases 4-AP into the immediate vicinity, where it can then exert its biological effects. The released 4-AP is a well-characterized blocker of voltage-gated potassium channels (Kv), particularly those sensitive to low millimolar concentrations.[7][8] By blocking these channels, 4-AP broadens action potentials, leading to an increase in calcium influx at the presynaptic terminal and consequently enhancing neurotransmitter release.[1][7] This mechanism makes this compound an invaluable tool for locally and transiently modulating synaptic strength.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and the effects of its uncaged product, 4-AP.

| Parameter | Value | Significance for Experiments | References |

| Molecular Weight | 672.58 g/mol | Essential for preparing solutions of known molarity. | [1] |

| Solubility | Water-soluble | Allows for direct application in physiological buffers without organic solvents. | [1][3] |

| One-Photon Excitation | Visible light (blue-green) | Enables uncaging with standard light sources, reducing phototoxicity compared to UV. | [4][5][6] |

| Two-Photon Excitation | Infrared light (~800 nm) | Provides high spatial resolution for targeting subcellular compartments like individual synapses. | [5] |

| Quantum Yield (related compound) | ~0.3 (for a similar Ru-bipyridine compound) | Indicates high efficiency of photorelease upon photon absorption. | [4] |

| Parameter | Concentration | Observed Effect | References |

| EC50 for fEPSP Enhancement | 46.7 ± 2.68 µM | Concentration at which 4-AP produces a half-maximal increase in field excitatory postsynaptic potential slope. | [7] |

| Increase in fEPSP Slope | 200 µM | 225.6 ± 23.8% increase in total fEPSP, 177.4 ± 20.1% in NMDA component, 142.3 ± 18.9% in AMPA component. | [7] |

| Increase in mEPSC Frequency | 200 µM | 324.2 ± 25.4% increase. | [7] |

| Increase in mIPSC Frequency | 200 µM | 287.3 ± 36.3% increase. | [7] |

| Neuronal Firing Rate (in vitro) | 100 µM (this compound uncaged) | Increased axonal spike frequency from 0.23 ± 0.12 Hz to 2.9 ± 2.1 Hz. | [9] |

| Neuronal Firing Rate (in vitro) | 100 µM (4-AP) | Increased initial firing frequency from 81.7 ± 12.2 Hz to 172 ± 16.4 Hz in fast-spiking basket cells. | [10] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : this compound is typically supplied as a solid.[1] Reconstitute the compound in high-purity water or a suitable buffer (e.g., HEPES-buffered saline) to a stock concentration of 1-10 mM.

-

Storage : Protect the stock solution from light by storing it in an amber tube or a tube wrapped in aluminum foil. Store at -20°C for long-term use.[1]

-

Working Solution : On the day of the experiment, dilute the stock solution to the desired final concentration (typically 10-300 µM) in artificial cerebrospinal fluid (aCSF).[9][11]

Two-Photon Uncaging of this compound in Brain Slices

This protocol is adapted from methodologies for two-photon uncaging of other RuBi compounds.[11][12]

-

Slice Preparation : Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness using a vibratome in ice-cold, oxygenated slicing solution.

-

Recovery : Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Electrophysiological Recording :

-

Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.

-

Perform whole-cell patch-clamp recordings from the neuron of interest. Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize the neuron.

-

-

Application of this compound : Bath-apply this compound at a final concentration of 100-300 µM.[9][11] Allow at least 10-15 minutes for the compound to diffuse into the tissue.

-

Two-Photon Uncaging :

-

Use a Ti:Sapphire laser tuned to ~800 nm for two-photon excitation.[5]

-

Position the laser spot at the desired location (e.g., near a dendritic spine or axon terminal) using the imaging mode of the microscope.

-

Deliver short laser pulses (e.g., 1-10 ms) at a power of 10-30 mW to uncage 4-AP.[12]

-

Record the resulting electrophysiological responses (e.g., changes in membrane potential, postsynaptic currents, or action potential firing).

-

Induction of Long-Term Potentiation (LTP) using this compound

This protocol is a hypothetical adaptation based on the known effects of 4-AP on synaptic transmission and standard LTP induction protocols.[13][14][15]

-

Baseline Recording : Obtain a stable baseline of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes by stimulating a presynaptic pathway at a low frequency (e.g., 0.05 Hz).

-

This compound Application : Bath-apply this compound (e.g., 50-100 µM).

-

Targeted Photostimulation :

-

Position the uncaging light source (one-photon or two-photon) over the synaptic region of interest.

-

Deliver a brief period of photostimulation (e.g., 1-5 seconds of continuous light or pulsed laser) to uncage 4-AP.

-

-

LTP Induction : Immediately following photostimulation, deliver a sub-threshold LTP induction protocol (e.g., a weak theta-burst stimulation or a small number of high-frequency stimulation trains) to the presynaptic pathway. The localized increase in neurotransmitter release caused by the uncaged 4-AP should facilitate the induction of LTP.

-

Post-Induction Recording : Continue recording synaptic responses for at least 60 minutes to monitor the expression of LTP.

Induction of Long-Term Depression (LTD) using this compound

This protocol is a hypothetical adaptation based on the known effects of 4-AP and standard LTD induction protocols.[16][17][18]

-

Baseline Recording : Establish a stable baseline of synaptic responses as described for the LTP protocol.

-

This compound Application : Bath-apply this compound (e.g., 50-100 µM).

-

Targeted Photostimulation and LTD Induction :

-

Position the uncaging light source over the desired synaptic region.

-

Simultaneously deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) and the photostimulation to uncage 4-AP.[16] The enhanced presynaptic activity due to 4-AP during LFS may facilitate the induction of certain forms of LTD.

-

-

Post-Induction Recording : Monitor synaptic responses for at least 60 minutes to assess the expression of LTD.

Visualizations of Workflows and Signaling Pathways

References

- 1. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 7. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of potassium channel blockers on synaptic plasticity in the corticostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel form of long-term potentiation produced by a K+ channel blocker in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. Timing Dependence of the Induction of Cerebellar LTD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

fundamental principles of one-photon vs two-photon uncaging of RuBi-4AP

An In-depth Technical Guide to One-Photon vs. Two-Photon Uncaging of RuBi-4AP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental principles underpinning one-photon and two-photon uncaging of this compound, a ruthenium-based caged compound designed for the photoactivated release of the potassium channel blocker 4-aminopyridine (4-AP). We explore the photophysical mechanisms, compare quantitative performance metrics, and outline detailed experimental protocols to assist researchers in selecting and implementing the optimal uncaging strategy for their specific application.

Introduction to Photochemical Uncaging and this compound

Caged compounds are powerful tools in biology and pharmacology, enabling precise spatial and temporal control over the release of bioactive molecules.[1] These compounds consist of a biologically active molecule, such as a neurotransmitter or ion channel blocker, which is rendered inert by a photolabile protecting group, or "cage".[1] Upon illumination with light of a specific wavelength, the cage undergoes a photochemical reaction, releasing the active molecule.[1]

This compound (Ruthenium-bipyridine-4-aminopyridine) is a water-soluble caged compound that utilizes a ruthenium metal complex as the photosensor.[1][2] This platform offers distinct advantages, including excitation by visible light, which reduces phototoxicity and increases tissue penetration compared to traditional UV-sensitive cages.[3][4] this compound can be activated through either one-photon or two-photon excitation, providing experimental flexibility for applications ranging from broad tissue stimulation to single-synapse interrogation.[1]

Core Principles: One-Photon vs. Two-Photon Absorption

The activation of this compound, like any photolabile compound, begins with the absorption of light. The manner in which this energy is absorbed—via a single high-energy photon or two lower-energy photons simultaneously—dictates the fundamental characteristics of the uncaging experiment.

One-Photon Absorption (1PA)

In one-photon uncaging, a single photon possesses sufficient energy to directly elevate the this compound molecule from its ground electronic state (S₀) to an excited state (S₁).[5] The probability of this event is directly proportional to the intensity of the incident light.[6] Consequently, excitation occurs all along the path of the light beam as it passes through the sample.[5]

Key Characteristics:

-

Linear Process: The rate of uncaging scales linearly with light intensity.

-

Lower Spatial Confinement: Excitation is not confined to the focal plane, leading to an elongated "cone" of activation, which can result in unintended uncaging above and below the point of interest.[5]

-

Simpler Instrumentation: Can be achieved with relatively inexpensive and common light sources such as continuous wave (CW) lasers (e.g., 473 nm) or high-power LEDs.[7][8]

Two-Photon Absorption (2PA)

Two-photon uncaging is a nonlinear process where the this compound molecule absorbs two lower-energy photons (typically in the infrared spectrum) in a virtually simultaneous event (within femtoseconds) to reach the same excited state (S₁).[9][10] The energy of the two photons combined equals the energy of a single, higher-energy photon used in 1PA.[11]

The probability of 2PA is proportional to the square of the light intensity.[6][12] This quadratic dependence means that absorption is overwhelmingly confined to the tiny, femtoliter-sized focal volume of a high numerical aperture objective, where the photon density is highest.[11][13]

Key Characteristics:

-

Nonlinear Process: The rate of uncaging scales with the square of the light intensity.

-

High Spatial Resolution: Uncaging is intrinsically localized to the focal point, providing three-dimensional precision on a subcellular scale.[11][14]

-

Enhanced Tissue Penetration: Utilizes near-infrared (NIR) light (e.g., 750-900 nm), which scatters less and is less absorbed by biological tissue, allowing for deeper imaging and uncaging.[11]

-

Reduced Phototoxicity: Because NIR light is lower in energy and absorption is confined, photodamage to surrounding tissue is significantly minimized.[11]

-

Advanced Instrumentation: Requires a pulsed femtosecond laser (e.g., a Ti:Sapphire laser) and a specialized two-photon microscope.[15]

Figure 1: Energy level diagram comparing one-photon and two-photon excitation.

The Uncaging Mechanism of this compound

The photorelease of 4-AP from the this compound complex is a rapid and efficient process based on metal-ligand heterolytic cleavage.[1]

-

Excitation: The ruthenium core absorbs one or two photons, promoting the complex to a metal-to-ligand charge transfer (MLCT) excited state.

-

Dissociation: This excited state quickly evolves into a dissociative state.

-

Cleavage: The bond between the ruthenium center and the nitrogen of the 4-aminopyridine ligand breaks heterolytically.

-

Release: This single photochemical step releases the free, active 4-AP molecule and a water-soluble, non-fluorescent ruthenium aquo complex.[3][16]

This direct, single-step release mechanism contributes to the fast uncaging kinetics of RuBi compounds.[3][17]

Figure 2: Simplified signaling pathway of this compound uncaging.

Quantitative Data Summary

The efficiency and applicability of an uncaging experiment depend on several key photophysical parameters. The following table summarizes and compares these properties for one-photon and two-photon uncaging of this compound and related RuBi compounds.

| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging | Reference(s) |

| Excitation Wavelength | Visible (blue-green, ~450-500 nm) | Near-Infrared (NIR, ~750-820 nm) | [1][18][19] |

| Quantum Yield (Φu) | High in the visible spectrum | Not directly comparable; depends on 2P cross-section | [1][4] |

| 2P Uncaging Cross-Section (δu) | Not Applicable | Estimated at 0.01 - 0.1 GM at 800 nm | [16] |

| Spatial Resolution | Lower; limited by light scattering and diffraction | High; sub-micron, confined to the focal volume | [13][18] |

| Temporal Resolution | Fast (<50 ns release kinetics) | Fast (<50 ns release kinetics) | [17] |

| Relative Phototoxicity | Higher outside the focal plane due to linear absorption | Lower; confined to the focal point, less damaging NIR light | [3][4] |

| Tissue Penetration | Limited by scattering and absorption of visible light | Deeper due to reduced scattering of NIR light | [3][11] |

Note: The two-photon uncaging cross-section (δu) is a measure of a molecule's ability to undergo photolysis via 2PA, measured in Goeppert-Mayer (GM) units. Higher values indicate greater efficiency.

Experimental Protocols

The choice between 1P and 2P uncaging dictates the experimental setup. Below are generalized methodologies for each approach.

Protocol for One-Photon Uncaging

Objective: To induce widespread or targeted 4-AP release in a cell culture or tissue slice.

Methodology:

-

Preparation of this compound Stock: Dissolve this compound powder in aqueous buffer (e.g., HEPES-buffered saline or artificial cerebrospinal fluid) to create a concentrated stock solution. Protect from light.

-

Sample Preparation: Prepare cell culture or acute brain slices as per standard protocols.

-

Bath Application: Perfuse the sample with physiological solution containing the final working concentration of this compound (e.g., 5-30 µM).[3][18] Allow for equilibration.

-

Light Source and Delivery:

-

Uncaging Parameters: Deliver light pulses of defined duration (e.g., 1-10 ms) and power (e.g., 1-5 mW).[7][20] These parameters must be optimized to achieve the desired biological effect without causing significant photodamage.

-

Data Acquisition: Record the biological response to released 4-AP (e.g., increased neuronal firing, changes in network activity) using techniques like whole-cell patch-clamp electrophysiology or calcium imaging.

Protocol for Two-Photon Uncaging

Objective: To release 4-AP with subcellular precision at a specific 3D coordinate.

Methodology:

-

Preparation and Application: Prepare and apply this compound as described for the one-photon protocol. A higher concentration (e.g., up to 300 µM for other RuBi compounds) may be required to compensate for the smaller excitation volume.[18][21]

-

Instrumentation: Use a two-photon laser-scanning microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:Sapphire) and a high numerical aperture (NA > 0.8) water-immersion objective.[16]

-

Wavelength Selection: Tune the laser to the optimal two-photon excitation wavelength for this compound, typically around 800 nm.[16][18]

-

Uncaging Parameters:

-

Position the focused laser spot at the desired x, y, and z coordinates (e.g., on a specific dendritic spine or axon segment).

-

Deliver short laser pulses (e.g., 0.5-5 ms) with a specified average power at the sample (e.g., 5-25 mW).[15] Power must be carefully calibrated to avoid tissue damage at the focal point.

-

-

Data Acquisition: Record the highly localized biological response using electrophysiology or high-speed two-photon imaging. The timing of the uncaging pulse should be precisely synchronized with the data acquisition.[15]

Figure 3: General experimental workflow for this compound uncaging experiments.

Conclusion: Choosing the Right Approach

The decision to use one-photon or two-photon uncaging of this compound depends entirely on the scientific question being addressed.

-

One-photon uncaging is a robust, accessible method ideal for applications requiring the stimulation of larger areas, such as entire cells or small networks, where subcellular precision is not the primary goal. Its simpler hardware requirements make it a cost-effective choice for many labs.

-

Two-photon uncaging offers unparalleled spatial precision, making it the gold standard for mapping receptor fields on dendrites, activating individual synapses, or studying signaling within subcellular compartments.[18][22] The benefits of deeper tissue penetration and reduced phototoxicity are critical for delicate in vivo or long-term imaging experiments.[4][11]

By understanding the fundamental principles, performance characteristics, and experimental requirements of each modality, researchers can effectively leverage this compound to precisely control neuronal activity and advance our understanding of complex biological systems.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. This compound, Caged K+ channel blocker (CAS 851956-02-0) | Abcam [abcam.com]

- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 6. Lighting the Way to See Inside Two-Photon Absorption Materials: Structure–Property Relationship and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. Two-photon absorption: an overview of measurements and principles [opg.optica.org]

- 13. bio.fsu.edu [bio.fsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]

- 18. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. higleylab.org [higleylab.org]

- 21. researchgate.net [researchgate.net]

- 22. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Precision Phototherapy: An In-depth Technical Guide to the Photochemistry of Ruthenium-Based Caged Compounds

For Researchers, Scientists, and Drug Development Professionals

The targeted release of therapeutic agents with spatiotemporal control represents a paradigm shift in medicine. Ruthenium-based caged compounds are at the forefront of this revolution, offering a versatile platform for photoactivated chemotherapy (PACT) and photodynamic therapy (PDT). These octahedral metal complexes can securely "cage" a bioactive molecule, rendering it inert until a precise light trigger initiates its release. This whitepaper provides a comprehensive technical overview of the core principles governing the photochemistry of these promising compounds, detailing their synthesis, photo-uncaging mechanisms, and the biological pathways they modulate.

Core Principles of Ruthenium-Based Photochemistry

Ruthenium(II) polypyridyl complexes are the workhorses of this field, prized for their rich photophysical and photochemical properties that can be finely tuned by modifying their ligand sphere.[1] The fundamental principle of their use as caging agents lies in the light-induced cleavage of a coordination bond, leading to the release of a therapeutic ligand.[1][2] This process, known as photosubstitution, is a cornerstone of PACT.[3]